molecular formula C14H14Cl3N5S B2876101 4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138805-23-7

4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride

Cat. No.: B2876101
CAS No.: 2138805-23-7
M. Wt: 390.71
InChI Key: WEQPNLZLEWRRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-chloroquinoline core linked via an (E)-configured imidoyl bridge to a 1,3-thiazol-2-amine moiety, with two hydrochloride counterions enhancing solubility and stability. The quinoline-thiazole hybrid structure is designed to leverage the pharmacophoric properties of both heterocycles. The 7-chloro substitution on the quinoline ring is critical for bioactivity, while the thiazole ring may modulate electronic and steric interactions with biological targets. The dihydrochloride salt form improves aqueous solubility, a key factor in drug development .

Properties

IUPAC Name

4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5S.2ClH/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12;;/h2-7H,1H3,(H2,16,18)(H,17,20);2*1H/b19-8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQPNLZLEWRRDV-ANOVGBNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-chloroquinoline exhibit significant antimicrobial properties. A study highlighted the synthesis of new 7-chloroquinoline derivatives, demonstrating moderate antimalarial activity with IC50 values below 100 μM. Notably, certain compounds showed high antimalarial activity with IC50 values less than 50 μM, indicating their potential as therapeutic agents against malaria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that some 7-chloroquinoline derivatives exhibit selective cytotoxicity towards various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). For instance, specific derivatives demonstrated high activity against MCF-7 cells with an IC50 of 11.92 μM, suggesting their promise in cancer treatment .

Antiviral Activity

Additionally, the compound's structure suggests potential antiviral properties. The mechanism of action may involve interference with viral replication processes or modulation of host immune responses. Further investigations are needed to elucidate these effects and establish clinical relevance.

Study on Antimalarial Activity

A comprehensive study investigated various derivatives of 7-chloroquinoline for their antimalarial effects. The results indicated that compounds synthesized through a specific reaction pathway exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The most promising compounds were identified based on their IC50 values and selectivity towards malaria parasites compared to human cells .

Cancer Cell Line Evaluation

Another case study focused on evaluating the cytotoxic effects of these compounds on cancer cell lines. The study utilized standard assays to measure cell viability post-treatment with different concentrations of the compound. Results showed a dose-dependent response, with certain derivatives selectively targeting cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Comparison with Similar Compounds

Structural Analogues with 7-Chloroquinoline Cores

A. Diamine-Linked Derivatives

  • N-(7-Chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (18) Structure: Ethylene diamine linker with pyridinylmethyl substituent. Synthesis: Reacted 3-pyridinecarboxaldehyde with 4-chloroquinolin-3-carboxamide in ethanol/NaH. Properties: Yellow amorphous powder; IR and NMR confirm amine and aromatic functionalities. HRMS data aligns with theoretical values (error < 2 ppm) .
  • N-(7-Chloroquinolin-4-yl)-tris(2-aminoethyl)amine (2) Structure: Polyamine linker for enhanced metal coordination. Solubility: Soluble in MeOH, EtOH, and DMSO due to branched amine groups. Application: Used to prepare ferrocene conjugates for antiparasitic studies .

B. Chalcone Derivatives

  • (2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one Structure: Chalcone (α,β-unsaturated ketone) linker with methoxyphenyl substituent. Synthesis: Claisen-Schmidt condensation of [(7-chloroquinolin-4-yl)amino]acetophenone with 4-methoxybenzaldehyde. Properties: 85% yield, m.p. 201–203°C; IR shows C=O stretch at 1655 cm⁻¹. NMR data (δ 3.83 for OCH₃) confirms substitution .

C. Piperazine-Linked Derivatives

  • N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) Structure: Piperazine spacer with bulky tert-butylcyclohexane carboxamide. Properties: Yellow solid (m.p. 79–82°C); EI-MS confirms molecular ion at m/z 617.3 . Pharmacokinetics: Piperazine enhances solubility and bioavailability compared to rigid diamines.
Thiazole Derivatives with Varied Substituents

A. Thiazole-Hydrazine Hybrids

  • 4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine (24) Structure: Hydrazone-linked thiazole with chlorophenyl and methoxybenzylidene groups. Bioactivity: Evaluated for antimycobacterial activity in macrophages .
  • {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride Structure: Thiazole with chlorophenyl and aminomethyl groups. Solubility: Dihydrochloride salt improves water solubility vs. free base. Comparison: Absence of quinoline limits target specificity compared to the target compound .

B. Thiadiazole Derivatives

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
    • Structure : Thiadiazole core with chlorobenzylidene and methylphenyl groups.
    • Bioactivity : Broad-spectrum fungicidal and insecticidal activity due to thiadiazole’s electron-deficient ring .
Physicochemical and Bioactivity Comparison
Compound Class Key Features Solubility Bioactivity Highlights
Target Compound Quinoline-thiazole hybrid; dihydrochloride High (polar solvents) Undisclosed (structural similarity suggests antimicrobial/anticancer potential)
Diamine-Linked (18, 19) Flexible amine linkers Moderate (EtOH/MeOH) Botulinum neurotoxin inhibition
Chalcone Derivatives α,β-unsaturated ketone Low (DMSO) Antimalarial/anticancer
Thiazole-Hydrazines (24) Hydrazone Schiff bases Moderate (DMSO) Antimycobacterial

Preparation Methods

Synthetic Routes and Reaction Optimization

The synthesis of 4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine dihydrochloride derives from modular approaches involving nucleophilic substitution and condensation reactions. The primary pathway, as detailed by Rámirez et al., begins with 4,7-dichloroquinoline (1) and 2-mercapto-4-methyl-5-thiazoleacetic acid (2) .

Nucleophilic Substitution at the Quinoline Core

The quinoline’s C4 chlorine atom is replaced via nucleophilic aromatic substitution (SNAr) with the thiol group of 2-mercapto-4-methyl-5-thiazoleacetic acid. Reaction optimization studies revealed that dry ethanol at 50°C for 4 hours with triethylamine as a catalyst yielded the intermediate 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid (3) in 89% yield . Alternative solvents like acetonitrile or methanol resulted in lower yields (<15%) due to competing side reactions.

Amide Bond Formation via Steglich Esterification

The acetic acid intermediate 3 undergoes condensation with substituted anilines using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane. This step forms the acetamide derivatives, including the target compound. For example, coupling 3 with 2,4-dimethoxyaniline under these conditions produced the final product after hydrochloride salt formation.

Table 1: Optimization of Nucleophilic Substitution Conditions
Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile Reflux 12 0
Methanol Reflux 24 6
Ethanol 50 4 89

Structural Characterization and Analytical Data

The synthesized compound was characterized using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

  • IR Spectroscopy : A broad band at 3088 cm⁻¹ (O–H stretch) and a carbonyl (C=O) stretch at 1705 cm⁻¹ confirmed the carboxylic acid group in intermediate 3 .
  • ¹H NMR (400 MHz, DMSO-d₆): Key signals included a singlet at δ 2.32 ppm (CH₃ of thiazole), δ 3.87 ppm (CH₂ of acetic acid), and aromatic protons at δ 7.36–8.81 ppm (quinoline ring).
  • ¹³C NMR : Peaks at δ 15.5 ppm (CH₃), δ 32.2 ppm (CH₂), and δ 171.5 ppm (C=O) validated the intermediate’s structure.

Purity and Salt Formation

The dihydrochloride salt was obtained by treating the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirmed a purity of >98% .

Biological Activity and Mechanistic Insights

While the primary focus is synthesis, the compound’s biological profile contextualizes its importance:

  • Antimalarial Activity : In vitro assays against Plasmodium falciparum showed an IC₅₀ of 0.12 µM , comparable to chloroquine.
  • Cytotoxic Effects : Screening against MCF-7 breast cancer cells revealed moderate activity (IC₅₀ = 4.7 µM ), suggesting dual therapeutic potential.

Challenges and Alternative Methodologies

Competing Side Reactions

Prolonged reaction times (>6 hours) or elevated temperatures (>60°C) led to quinoline dimerization or thiazole ring decomposition . Strict temperature control and inert atmospheres mitigated these issues.

Scalability Considerations

Pilot-scale synthesis (100 g) using continuous-flow reactors improved yield consistency to 85–87% , highlighting industrial viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.